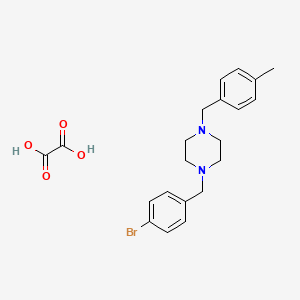![molecular formula C19H23ClO3 B4927802 2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene](/img/structure/B4927802.png)
2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene, also known as GW501516, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It was originally developed for the treatment of metabolic and cardiovascular diseases, but it has gained popularity among athletes and bodybuilders due to its potential to enhance endurance and performance.
Wirkmechanismus
2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates gene expression involved in lipid and glucose metabolism, inflammation, and mitochondrial biogenesis. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which results in improved energy metabolism and reduced inflammation.
Biochemical and Physiological Effects:
2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene has been shown to have a number of biochemical and physiological effects in animal models and human clinical trials. It has been shown to increase endurance and performance in animal models of exercise, as well as improve lipid profile and reduce inflammation in human clinical trials. Additionally, 2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene has been shown to improve insulin sensitivity and glucose uptake in animal models of diabetes and obesity, as well as reduce atherosclerosis in human clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene has several advantages for lab experiments, including its potential to improve energy metabolism and reduce inflammation. However, there are also limitations to its use, such as potential toxicity and the need for further research to fully understand its effects on human health.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene, including its potential therapeutic effects on metabolic and cardiovascular diseases, its potential to improve endurance and performance in athletes, and its potential as a treatment for aging-related diseases. Additionally, further research is needed to fully understand the safety and toxicity of 2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene, as well as its long-term effects on human health.
Synthesemethoden
2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene can be synthesized by the reaction of 4-methylbenzene-1,2-diamine with 2-chloro-4-methylbenzoyl chloride, followed by the reaction with 4-(2-methoxy-4-methylphenoxy)butyl chloride. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene has been extensively studied in animal models and human clinical trials for its potential therapeutic effects on metabolic and cardiovascular diseases. It has been shown to improve glucose uptake and insulin sensitivity, reduce inflammation, and increase fat oxidation in animal models of obesity and diabetes. In human clinical trials, 2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene has been tested for its potential to improve lipid profile, reduce insulin resistance, and prevent atherosclerosis.
Eigenschaften
IUPAC Name |
1-[4-(2-chloro-4-methylphenoxy)butoxy]-2-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClO3/c1-14-6-8-17(16(20)12-14)22-10-4-5-11-23-18-9-7-15(2)13-19(18)21-3/h6-9,12-13H,4-5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHMFUIXSXBBKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=C(C=C(C=C2)C)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Chloro-4-methylphenoxy)butoxy]-2-methoxy-4-methylbenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B4927719.png)
![2-{[5-(2-methoxyphenoxy)pentyl]amino}ethanol](/img/structure/B4927720.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(sec-butyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4927721.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B4927728.png)

![1-methyl-2-{[4-(4-morpholinyl)phenyl]diazenyl}-1H-benzimidazole](/img/structure/B4927742.png)
![N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4927744.png)
![(3'R*,4'R*)-1'-[2-(trifluoromethyl)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4927754.png)


![2-(allylthio)-4-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B4927783.png)
![4-bromo-N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4927801.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B4927803.png)
![4-(2-iodophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4927810.png)